2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide
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Overview
Description
N-[2-(4-Methylbenzenesulfonamido)ethyl]-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, an ethyl chain, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylbenzenesulfonamido)ethyl]-2-(morpholin-4-yl)acetamide typically involves a multi-step process:
Formation of 4-Methylbenzenesulfonamide: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with ammonia or an amine under basic conditions.
Alkylation: The 4-methylbenzenesulfonamide is then alkylated with an appropriate ethylating agent to introduce the ethyl chain.
Morpholine Introduction: The final step involves the reaction of the intermediate with morpholine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylbenzenesulfonamido)ethyl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-Methylbenzenesulfonamido)ethyl]-2-(morpholin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylbenzenesulfonamido)ethyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor proteins.
Pathways Involved: The exact pathways depend on the specific biological context but may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Similar in structure but with different substituents.
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide: Contains azido groups instead of morpholine.
Uniqueness
N-[2-(4-Methylbenzenesulfonamido)ethyl]-2-(morpholin-4-yl)acetamide is unique due to the presence of both a sulfonamide group and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with biological targets.
Properties
Molecular Formula |
C15H23N3O4S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-[(4-methylphenyl)sulfonylamino]ethyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H23N3O4S/c1-13-2-4-14(5-3-13)23(20,21)17-7-6-16-15(19)12-18-8-10-22-11-9-18/h2-5,17H,6-12H2,1H3,(H,16,19) |
InChI Key |
DVFFMTUXGNFXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)CN2CCOCC2 |
solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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